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Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of JNJ-1930942,

a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR),

specifically in the DBA/2 mouse strain. This document includes quantitative data, detailed

experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction
JNJ-1930942 is a selective, blood-brain barrier-penetrant positive allosteric modulator of the α7

nAChR.[1] It enhances the receptor's response to endogenous agonists like acetylcholine by

modulating its desensitization kinetics.[2][3] The DBA/2 mouse strain exhibits a naturally

occurring sensory gating deficit, making it a valuable model for studying the therapeutic

potential of compounds targeting α7 nAChR in neurological and psychiatric disorders where

such deficits are observed.[1][2] JNJ-1930942 has been shown to reverse this auditory gating

deficit in DBA/2 mice, highlighting its potential for procognitive and antipsychotic-like effects.[2]

[4][5]

Data Presentation
In Vivo Efficacy of JNJ-1930942 in DBA/2 Mice
The following table summarizes the key quantitative data from a pivotal study investigating the

effects of JNJ-1930942 on a sensory processing deficit in DBA/2 mice.
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Parameter
Vehicle
Control

JNJ-1930942
(2.5 mg/kg)

JNJ-1930942
(10 mg/kg)

JNJ-1930942
(40 mg/kg)

Route of

Administration

Subcutaneous

(s.c.)

Subcutaneous

(s.c.)

Subcutaneous

(s.c.)

Subcutaneous

(s.c.)

Vehicle Captisol/PVP Captisol/PVP Captisol/PVP Captisol/PVP

Effect on

Auditory Gating

(TC Ratio)

No significant

change

No significant

change

Significant

decrease

No significant

change

Onset of

Significant Effect

(10 mg/kg)

N/A N/A
15 minutes post-

injection
N/A

Duration of

Significant Effect

(10 mg/kg)

N/A N/A 40 minutes N/A

Data compiled from Dinklo et al., 2011 as referenced in scientific literature.[6]

Experimental Protocols
Protocol 1: Preparation of JNJ-1930942 for In Vivo
Administration
This protocol describes the preparation of JNJ-1930942 for subcutaneous injection in mice.

Materials:

JNJ-1930942 powder

Captisol®

Polyvinylpyrrolidone (PVP)

Sterile water for injection or sterile saline

Sterile vials
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Vortex mixer

Sonicator (optional)

Sterile filters (0.22 µm)

Sterile syringes and needles

Procedure:

Vehicle Preparation:

Note: The exact concentrations of Captisol and PVP used in the original study are not

publicly detailed. A common starting point for such formulations is a 20-30% (w/v) solution

of Captisol in sterile water or saline, with a small amount of PVP (e.g., 1-5% w/v) to aid in

stability and prevent precipitation. The following is a representative protocol.

To a sterile vial, add the desired amount of Captisol (e.g., 2.5 g).

Add the desired amount of PVP (e.g., 0.25 g).

Add sterile water for injection to a final volume of 10 mL.

Vortex thoroughly until all components are dissolved. The solution should be clear. Gentle

warming or sonication can be used to facilitate dissolution if necessary.

JNJ-1930942 Dosing Solution Preparation:

Calculate the required amount of JNJ-1930942 based on the desired final concentration

and the number of animals to be dosed. For example, for a 1 mg/mL solution to dose at 10

mL/kg, this would correspond to a 10 mg/kg dose.

Weigh the calculated amount of JNJ-1930942 powder and add it to a sterile vial.

Add the prepared Captisol/PVP vehicle to the vial containing JNJ-1930942.

Vortex the mixture vigorously until the compound is completely dissolved. The solution

should be clear and free of particulates.
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Sterile-filter the final dosing solution using a 0.22 µm syringe filter into a new sterile vial.

Storage:

Store the prepared dosing solution protected from light. For short-term storage (within 24

hours), refrigeration at 2-8°C is recommended. For longer-term storage, consult the

manufacturer's stability data.

Protocol 2: Auditory Gating Assessment in DBA/2 Mice
This protocol outlines the general procedure for assessing auditory sensory gating, a measure

of sensorimotor inhibition, in DBA/2 mice following the administration of JNJ-1930942.

Materials:

DBA/2 mice

Sound-attenuating chamber

Auditory stimulus generator

Recording electrodes (e.g., hippocampal depth electrodes)

Amplifier and data acquisition system

JNJ-1930942 dosing solution (prepared as in Protocol 1)

Vehicle control solution

Procedure:

Animal Preparation:

Allow DBA/2 mice to acclimate to the housing facility for at least one week prior to the

experiment.

Surgically implant recording electrodes in the hippocampus under anesthesia, if required

for the experimental setup. Allow for a sufficient recovery period (e.g., one week) post-

surgery.
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Experimental Setup:

Place the mouse in the sound-attenuating chamber and allow it to acclimate for a defined

period (e.g., 5-10 minutes).

Connect the recording electrodes to the amplifier and data acquisition system.

Dosing:

Administer the prepared JNJ-1930942 solution or vehicle control subcutaneously at the

desired volume (typically 5-10 mL/kg).

Auditory Gating Paradigm:

Note: The precise parameters for the auditory stimuli can vary. A common paradigm is a

paired-click model.

Present a series of paired auditory stimuli (clicks). The first stimulus is the conditioning (C)

stimulus, and the second is the test (T) stimulus.

The inter-stimulus interval (ISI) between the C and T clicks is typically around 500 ms.

The intensity of the clicks is usually set at a level significantly above the hearing threshold

(e.g., 85-95 dB).

Record the auditory evoked potentials (AEPs) in response to both the conditioning and

test stimuli.

Data Acquisition and Analysis:

Record AEPs at set intervals (e.g., every 5 minutes) for a total duration of up to 95 minutes

post-injection to assess the time course of the drug's effect.[6]

Measure the amplitude of the relevant AEP component (e.g., P20/N40 in mice, analogous

to P50 in humans).

Calculate the gating ratio, typically expressed as the amplitude of the response to the test

stimulus divided by the amplitude of the response to the conditioning stimulus (T/C ratio).
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A smaller T/C ratio indicates better sensory gating (i.e., greater suppression of the

response to the second, redundant stimulus).

Compare the T/C ratios between the JNJ-1930942-treated groups and the vehicle control

group using appropriate statistical methods.
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Caption: Signaling cascade initiated by α7 nAChR activation and potentiation by JNJ-1930942.

Experimental Workflow for In Vivo Testing
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Caption: Workflow for assessing the in vivo effects of JNJ-1930942 on auditory gating in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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